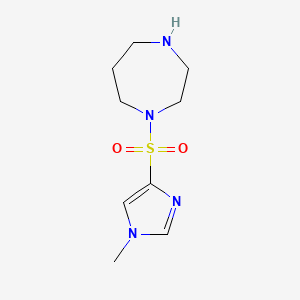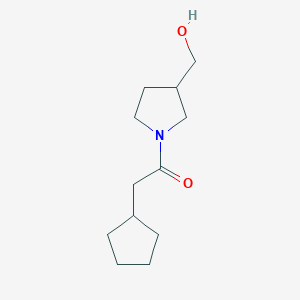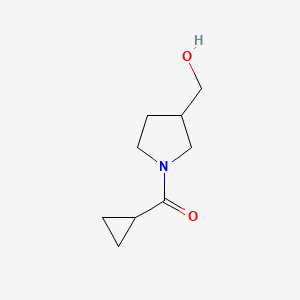![molecular formula C9H13NOS B1467149 [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol CAS No. 1492881-53-4](/img/structure/B1467149.png)
[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol
Overview
Description
[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol: is a chemical compound that belongs to the class of azetidines It is characterized by the presence of a thiophene ring attached to an azetidine ring, which is further connected to a methanol group
Mechanism of Action
Biochemical Pathways
Azetidine derivatives have been found to possess various biological activities , suggesting that they may affect multiple pathways.
Result of Action
Given the diverse biological activities of azetidine derivatives , this compound may have multiple effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that azetidines are generally stable compounds , suggesting that [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol may also exhibit good stability under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through nucleophilic substitution reactions using thiophene derivatives.
Introduction of the Methanol Group: The methanol group can be added through reduction reactions involving suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol can be used as a building block in the synthesis of complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Drug Development:
Medicine:
Therapeutic Agents: this compound may be explored for its therapeutic potential in treating various diseases.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
- [1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol
- [1-(Furan-3-ylmethyl)azetidin-3-yl]methanol
- [1-(Pyridin-3-ylmethyl)azetidin-3-yl]methanol
Comparison:
- Structural Differences: The main difference lies in the heterocyclic ring attached to the azetidine ring. While [1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol has a thiophene ring, similar compounds may have furan or pyridine rings.
- Chemical Properties: These structural differences can lead to variations in chemical properties such as reactivity, stability, and solubility.
- Biological Activity: The presence of different heterocyclic rings can also influence the biological activity and potential applications of these compounds.
Properties
IUPAC Name |
[1-(thiophen-3-ylmethyl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-9-4-10(5-9)3-8-1-2-12-7-8/h1-2,7,9,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGYEPVPBIAKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467068.png)

![{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine](/img/structure/B1467074.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1467077.png)
![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)
![[1-(3-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467080.png)

![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)
![[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467084.png)
![[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467085.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1467087.png)
